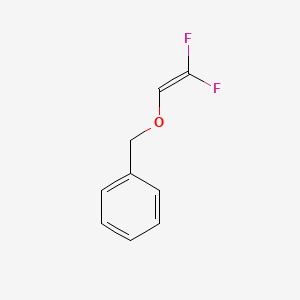

2,2-Difluoroethenoxymethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Organometallic Chemistry and Catalysis

Fluorinated benzenes, such as fluorobenzene and 1,2-difluorobenzene, have been identified as versatile solvents for conducting organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents reduces the ability to donate π-electron density from the arene, allowing these compounds to be used as essentially non-coordinating solvents or as readily displaced ligands. This property facilitates the synthesis of well-defined complexes and enables C-H and C-F bond activation reactions, presenting opportunities for their exploitation in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Molecular Interactions and Crystal Structures

The study of C−H···F−C interactions in crystalline fluorobenzenes has shed light on the weak acceptor capabilities of the C−F group. Analysis of these interactions, particularly in comparison with C−H···O/C−H···N analogues, has provided insights into the structural roles these interactions play in various crystal structures, contributing to the understanding of molecular arrangement and stability in fluorinated compounds (Thalladi et al., 1998).

Environmental Biodegradation

Research into the biodegradation of difluorobenzenes by microbial strains has shown that certain bacteria can utilize these compounds as sole carbon and energy sources. This capability is particularly notable for its potential application in the bioremediation of environments contaminated with industrial fluorinated compounds. Labrys portucalensis, for example, has been demonstrated to degrade 1,3-difluorobenzene efficiently, highlighting the environmental significance of understanding and harnessing microbial pathways for the degradation of fluorinated pollutants (Moreira, Amorim, Carvalho, & Castro, 2009).

Photocatalysis and Synthesis

The photocatalyzed oxidation of benzylic compounds in the presence of fluorinated benzenes has been explored as a synthetically efficient route to access electron-deficient benzylic fluorides. This metal-free and mild approach, using inexpensive reagents, underscores the potential of fluorinated benzenes in facilitating environmentally friendly and cost-effective synthesis methods (Bloom, McCann, & Lectka, 2014).

Advanced Materials

The development of high-performance materials has also benefited from the unique properties of fluorinated benzenes. Novel poly(aryl ether)s synthesized from perfluoroalkyl-activated bisfluoro monomers exhibit outstanding thermooxidative stability, high glass transition temperatures, and excellent mechanical properties, making them comparable to other high-performance thermoplastic materials. This research demonstrates the importance of fluorinated benzenes in the creation of new materials with advanced functional properties (Banerjee & Maier, 1999).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2,2-difluoroethenoxymethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5,7H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJZTMZOKIIDNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC=C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2384077.png)

![3,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2384078.png)

![6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2384084.png)

![6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2384090.png)